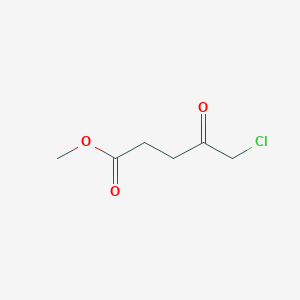

Methyl 5-chloro-4-oxopentanoate

概要

説明

Methyl 5-chloro-4-oxopentanoate (C₆H₉ClO₃) is a chlorinated keto-ester with a molecular weight of 164.585 g/mol and a monoisotopic mass of 164.024022 g/mol . Its IUPAC name is this compound, and it is identified by CAS RN 62024-36-5. The compound features a ketone group at the 4th position and a chlorine substituent at the 5th position of the pentanoate backbone.

This ester has been investigated for its role as a caspase-3 inhibitor in medicinal chemistry, where structural analogs like this compound were screened for cocrystallization with caspase-3 to study apoptosis regulation . It is also listed as a building block in specialty chemical catalogs, though commercial availability varies (e.g., CymitQuimica lists it as discontinued) .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-oxopentanoate can be synthesized through esterification. A common preparation method involves the reaction of methyl butyrate with chloroformyl chloride. The reaction typically requires controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to maintain consistent quality and efficiency .

化学反応の分析

Types of Reactions: Methyl 5-chloro-4-oxopentanoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidized forms.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Chemical Synthesis

Methyl 5-chloro-4-oxopentanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to react with nucleophiles, facilitating the formation of more complex molecules. This property makes it valuable in:

- Pharmaceuticals : It is used in the development of drug compounds, contributing to the synthesis of therapeutic agents.

- Agrochemicals : The compound plays a role in creating pesticides and herbicides, enhancing agricultural productivity.

- Dyes and Preservatives : It is involved in the production of synthetic dyes and food preservatives, ensuring product stability and color retention.

Biochemical Studies

In biological research, this compound is employed to investigate enzyme interactions and metabolic pathways. Its ability to form covalent bonds with biological molecules allows researchers to study its effects on:

- Enzyme Activity : Understanding how this compound interacts with enzymes can provide insights into metabolic regulation.

- Drug Development : By studying its reactivity, scientists can design new drugs that target specific biological pathways.

Industrial Applications

The compound's versatility extends to various industrial applications where it serves as a raw material for:

- Chemical Manufacturing : It is used in producing specialty chemicals that require specific functional groups.

- Material Science : Its properties can be exploited in developing new materials with desired characteristics.

Case Study 1: Pharmaceutical Synthesis

In a study published in a peer-reviewed journal, researchers utilized this compound as a key intermediate in synthesizing a novel anti-inflammatory drug. The study demonstrated how the compound facilitated the formation of critical intermediates that led to enhanced therapeutic efficacy compared to existing treatments.

Case Study 2: Agrochemical Development

Another research project focused on using this compound in developing a new class of herbicides. The findings indicated that the compound's electrophilic properties allowed for selective targeting of specific weed species while minimizing impact on crops, showcasing its potential for sustainable agricultural practices.

作用機序

The mechanism of action of methyl 5-chloro-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Homologs

(a) Methyl 5-Chloro-5-Oxopentanoate

- Molecular Formula : C₆H₉ClO₃ (same as the target compound).

- Key Difference : The ketone group is at the 5th position instead of the 4th.

- Properties : Similar molecular weight (164.585 g/mol) but distinct reactivity due to ketone positioning. This isomer is less studied but listed in similarity searches for chlorinated esters .

(b) 5-Chloro-4-Oxopentanoic Acid

- Molecular Formula : C₅H₇ClO₃.

- Molecular Weight : 150.56 g/mol .

- Key Difference : The free carboxylic acid form lacks the methyl ester group.

- Applications : Intermediate in organic synthesis; derivatives like 5-chlorolevulinic acid are precursors for pharmaceuticals .

Substituted Esters with Aromatic Moieties

(a) Ethyl 5-(3-Chloro-4-Methylphenyl)-5-Oxovalerate

- Molecular Formula : C₁₄H₁₇ClO₃.

- Molecular Weight : 268.74 g/mol .

- Key Features : A phenyl-substituted analog with a chlorine and methyl group on the aromatic ring.

- Applications : Used in agrochemical synthesis, such as intermediates for fungicides like metconazole .

(b) Ethyl 5-(4-Chloro-3-Methylphenyl)-5-Oxopentanoate

- Molecular Formula : C₁₄H₁₇ClO₃.

- Key Difference : Substituent positions (4-chloro vs. 3-chloro) on the phenyl ring.

- Properties : Boiling point predicted at 387.8°C, higher than simpler esters due to aromaticity .

Functionalized Derivatives

(a) Methyl 5-Cyano-5-(4-(Cyanomethyl)Phenyl)-4-Oxopentanoate

- Molecular Formula : C₁₅H₁₄N₂O₃.

- Molecular Weight : 270.29 g/mol .

- Key Features: Dual cyano groups enhance electrophilicity, making it reactive in nucleophilic additions.

(b) tert-Butyl 3-{[(tert-Butoxy)Carbonyl]Amino}-5-Chloro-4-Oxopentanoate

- Molecular Formula: C₁₄H₂₄ClNO₅.

- Molecular Weight : 321.80 g/mol .

- Key Features : Bulky tert-butyl groups improve steric protection, useful in peptide synthesis.

Comparison Table

生物活性

Methyl 5-chloro-4-oxopentanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C6H9ClO3

- Molecular Weight : 164.59 g/mol

- CAS Number : 1501-26-4

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like ethanol and acetone

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound features a chloro group and a keto group that may facilitate its reactivity with nucleophiles, leading to the formation of biologically active derivatives.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes.

- Receptor Binding : It may bind to certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity

- Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic functions.

-

Anticancer Properties

- There is ongoing research into the anticancer potential of this compound. Initial findings indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways.

Antimicrobial Activity Study

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity Study

In a separate investigation, the compound was tested for its cytotoxic effects on human cancer cell lines. Results indicated that this compound reduced cell viability significantly at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 25 |

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Butyrate | C5H10O2 | Simple ester without chlorine |

| 5-Chloro-5-oxopentanoic Acid | C5H7ClO3 | Acidic counterpart without methyl ester |

| Methyl 4-chlorobutyrate | C6H10ClO2 | Chlorine at position four |

The presence of chlorine at the fifth position in this compound distinguishes it from these compounds, potentially imparting unique reactivity patterns and biological activities.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Methyl 5-chloro-4-oxopentanoate, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via chlorination of methyl levulinate (methyl 4-oxopentanoate) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key conditions include:

- Temperature : 0–5°C for controlled reaction kinetics to avoid side products.

- Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis.

- Catalyst : Catalytic dimethylformamide (DMF) enhances chlorination efficiency.

Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity .

Q. How is this compound characterized to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 3.7–3.8 ppm (ester methyl group) and δ 2.5–2.7 ppm (keto carbonyl proton) confirm functional groups.

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (keto C=O) .

- Chromatography :

- GC-MS : Retention time and molecular ion ([M⁺] at m/z 164.59) validate purity .

Advanced Research Questions

Q. What are the reaction mechanisms and kinetic challenges in nucleophilic substitutions involving this compound?

- Methodological Answer : The chlorine atom at C5 and keto group at C4 create competing electrophilic sites. For example:

- Ammonolysis : Attack at C5-Cl proceeds via SN2, but steric hindrance from the ester group slows kinetics.

- Grignard Reagents : Preferential nucleophilic addition to the keto group occurs unless low temperatures (−78°C) and bulky bases (LDA) direct reactivity to C5-Cl .

Computational studies (DFT) model charge distribution to predict regioselectivity .

Q. How does this compound interact with biological systems, and what analytical methods quantify these interactions?

- Methodological Answer :

- Metabolic Pathway Analysis :

Incubate with liver microsomes (e.g., rat CYP450 isoforms) and analyze metabolites via LC-HRMS. Detect intermediates like 5-hydroxy derivatives. - Protein Binding :

Use fluorescence quenching assays with human serum albumin (HSA). Calculate binding constants (Kd) via Stern-Volmer plots .

Q. Contradictions and Research Gaps

- Synthesis Yields : reports variable yields (60–85%) depending on chlorination agents, but optimal conditions for scale-up remain unvalidated.

- Biological Activity : While structural analogs like 5-aminolevulinate derivatives show photodynamic therapy potential, no direct studies confirm this for this compound .

特性

IUPAC Name |

methyl 5-chloro-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-10-6(9)3-2-5(8)4-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGRXDHFGMSZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62024-36-6 | |

| Record name | methyl 5-chloro-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。